Ceralasertib - 1352226-88-0

Ceralasertib

Catalog Number: EVT-253381
CAS Number: 1352226-88-0
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceralasertib, also known as Ceralasertib, is a potent and selective, orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, ] ATR is a serine/threonine protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [] It is activated in response to replication stress, which occurs when DNA replication is stalled or impeded. [, ] In scientific research, ceralasertib is used as a tool to investigate the role of ATR in various cellular processes, including DNA repair, cell cycle regulation, and the response to DNA damage. [, ] Its selectivity for ATR makes it a valuable tool for dissecting the complex interplay of DDR pathways. [] Ceralasertib has been extensively studied in preclinical models of cancer, where it has shown promising activity as both a monotherapy and in combination with other anticancer agents, particularly those that induce DNA damage. [, , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimization of combination therapies: Further investigation is needed to optimize the dosing and scheduling of ceralasertib in combination with other anticancer agents to maximize efficacy and minimize toxicity. [, , , , , , , , , , , , , , , , , , , , , ]
  • Validation of predictive biomarkers: Clinical studies are required to validate the predictive value of potential biomarkers of response to ceralasertib, such as genomic alterations in DDR genes and functional markers of replication stress and immune activation. [, , , , , ]
  • Development of novel ATR inhibitors: Research is ongoing to develop novel ATR inhibitors with improved potency, selectivity, and pharmacokinetic properties. [] These next-generation inhibitors may overcome some of the limitations of ceralasertib and expand its therapeutic potential.
  • Exploration of non-cancer applications: The finding that ceralasertib can inhibit TAF1 suggests that it may have therapeutic potential in other disease areas beyond cancer. [] Further research is needed to explore these possibilities and identify novel applications for ceralasertib.
  • Understanding the impact of multidrug resistance transporters: Further studies are needed to investigate the role of multidrug resistance transporters, such as P-gp and BCRP, in limiting the efficacy of ceralasertib. [] This research will be crucial for developing strategies to overcome drug resistance and improve the clinical benefit of ceralasertib.

Olaparib

Relevance: Olaparib is frequently investigated in combination with ceralasertib due to their synergistic anticancer effects. [, , , , , , , , , , , , , , , , , , , ] This synergy arises from their complementary mechanisms of action within the DNA damage response (DDR) pathway. While olaparib primarily inhibits PARP, which plays a role in single-strand break repair, ceralasertib inhibits ATR, a critical regulator of the DDR that is activated in response to replication stress, including that caused by PARP inhibition. The combination of olaparib and ceralasertib has shown promising results in preclinical studies and clinical trials, particularly in treating cancers with homologous recombination repair deficiencies, such as BRCA1/2-mutated ovarian and breast cancers.

Durvalumab

Relevance: The combination of ceralasertib and durvalumab has shown promising clinical activity in patients with NSCLC [, ] and melanoma [] who have progressed on prior anti-PD-(L)1 immunotherapy. Preclinical data suggests that ceralasertib can modulate the immune system, potentially enhancing the efficacy of durvalumab. Ceralasertib may increase tumor cell immunogenicity by inducing the expression of interferon-stimulated genes, attracting immune cells to the tumor microenvironment.

Acalabrutinib

Relevance: Ceralasertib has been evaluated in combination with acalabrutinib in preclinical studies and a phase I/II clinical trial for the treatment of relapsed/refractory CLL []. The rationale for this combination stems from the synergistic activity observed in TP53- and ATM-defective CLL cells. While ceralasertib disrupts DNA repair mechanisms, acalabrutinib targets B-cell receptor signaling, potentially leading to enhanced cell death in CLL cells.

Cisplatin

Relevance: A study investigated the in vitro effects of combining ceralasertib with cisplatin in a panel of non-small cell lung and breast cancer cell lines []. The study found that ceralasertib acted synergistically with cisplatin in inhibiting cancer cell growth, although this effect was not directly associated with altering the formation or removal of platinum-DNA adducts.

Paclitaxel

Relevance: A phase I study investigated the safety and efficacy of ceralasertib in combination with weekly paclitaxel in patients with refractory cancers, including melanoma []. The combination was well-tolerated and showed evidence of antitumor activity, particularly in patients with melanoma who had developed resistance to prior anti-PD1/L1 therapy.

ONC201 (TIC10)

Relevance: Several studies explored the combination of ceralasertib and ONC201 for treating prostate cancer and HGSOC [, , ]. The rationale for this combination is based on their synergistic anticancer effects observed in preclinical models. Combining ceralasertib, which targets the DNA damage response pathway, with ONC201, which induces apoptosis and inhibits pro-survival signaling pathways, has the potential to overcome resistance to current therapies and improve treatment outcomes.

Azademethylcolchicine

Relevance: A study investigated the synergistic effects of ICT2588, a targeted colchicine analog prodrug, with ceralasertib in cancer cells []. ICT2588 is selectively metabolized by cells expressing MT1-MMP, releasing azademethylcolchicine. The combination of ICT2588 and ceralasertib showed synergistic antitumor activity in MT1-MMP-positive cell lines, suggesting a potential for targeted combination therapy.

SG-3199

Relevance: A study investigated the impact of targeting DNA damage response (DDR) components, including ATR, on the innate immune response in cancer cells []. The study demonstrated that ATM-deficient cancer cells treated with ceralasertib or SG-3199 showed enhanced STING-dependent type I interferon (IFN) responses. This finding suggests that combining DDR inhibitors like ceralasertib with DNA-damaging agents like SG-3199 could enhance antitumor immunity.

Source and Classification

AZD6738 was developed by AstraZeneca and is classified as an oral small molecule inhibitor. It specifically targets the ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in cellular responses to DNA damage. The compound is currently undergoing clinical trials to assess its efficacy in treating solid tumors and hematologic malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD6738 involves several key steps, starting from the preparation of intermediate compounds through various chemical reactions. The process includes:

  1. Formation of Key Intermediates: Initial compounds are synthesized using reactions such as nucleophilic substitutions and coupling reactions.
  2. Palladium-Catalyzed Reactions: These reactions are critical for forming the sulfoximine structure, which is essential for the activity of AZD6738.
  3. Final Modifications: The final compound is obtained through acylation or sulfonylation reactions, which introduce necessary functional groups for biological activity.

The synthesis has been scaled up from laboratory to industrial levels, demonstrating the feasibility of producing AZD6738 in larger quantities for clinical use .

Molecular Structure Analysis

Structure and Data

AZD6738's molecular structure features a sulfoximine moiety attached to a morpholino-pyrimidine scaffold. The chemical formula is C14_{14}H16_{16}N4_{4}O2_{2}S, with a molecular weight of approximately 304.36 g/mol. Key structural elements include:

  • Sulfoximine Group: Essential for ATR inhibition.
  • Morpholino Ring: Contributes to the compound's solubility and bioavailability.
  • Pyrimidine Core: Provides structural stability and enhances binding affinity to the target kinase.

The binding interactions with the ATR kinase involve critical hydrogen bonds that stabilize the complex, contributing to its potency .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of AZD6738 primarily involves its interactions with cellular targets rather than traditional organic reactions. Key aspects include:

  • Kinase Inhibition: AZD6738 competes with ATP for binding to ATR, effectively blocking its activity.
  • Cellular Response Modulation: The compound induces DNA damage markers such as γH2AX and alters cell cycle progression by inhibiting repair mechanisms like homologous recombination .

These interactions result in increased sensitivity to DNA-damaging agents when used in combination therapies.

Mechanism of Action

Process and Data

AZD6738 functions by inhibiting ATR kinase, which is activated in response to DNA replication stress. The inhibition leads to several downstream effects:

  1. Checkpoint Abrogation: It disrupts the G2-M checkpoint, allowing cells with damaged DNA to enter mitosis.
  2. Increased DNA Damage: The failure to repair DNA breaks leads to enhanced genomic instability.
  3. Cell Death Induction: Cells that cannot manage the increased stress undergo apoptosis or mitotic catastrophe.

This mechanism highlights AZD6738's potential as a radiosensitizer when combined with radiation therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD6738 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating oral bioavailability.
  • Stability: Chemically stable under physiological conditions, ensuring efficacy during treatment.
  • pH Sensitivity: Its activity can vary with pH, necessitating careful formulation in clinical applications.

These properties are crucial for its development as an effective therapeutic agent .

Applications

Scientific Uses

AZD6738 has significant potential in oncology due to its ability to enhance the efficacy of existing cancer treatments. Key applications include:

  • Combination Therapy: Used alongside chemotherapy or radiation to improve tumor response rates.
  • Clinical Trials: Currently being evaluated in phase I/II trials for various malignancies, including those with specific genetic backgrounds that predispose them to replication stress.
  • Biomarker Development: Research is ongoing to identify predictive biomarkers that can help select patients most likely to benefit from treatment with AZD6738.

Properties

CAS Number

1352226-88-0

Product Name

AZD6738

IUPAC Name

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1

InChI Key

OHUHVTCQTUDPIJ-GFVSTMSQSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Synonyms

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Isomeric SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.